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Executive Summary
Claudin 18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal

gastric mucosa, has emerged as a pivotal molecule in gastric differentiation and a premier

therapeutic target in gastric cancer. Under normal physiological conditions, CLDN18.2 is

integral to maintaining the barrier function of the gastric epithelium. During malignant

transformation, however, the disruption of cell polarity leads to the exposure of CLDN18.2

epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. This

guide provides an in-depth overview of the role of CLDN18.2 in gastric differentiation, its

deregulation in cancer, associated signaling pathways, and detailed protocols for its detection

and quantification.

Claudin 18.2: A Key Regulator of Gastric Epithelial
Homeostasis
Claudin-18 is a member of the claudin family of proteins, which are essential components of

tight junctions that regulate paracellular permeability and maintain cell polarity.[1][2] The

CLDN18 gene encodes two splice variants: CLDN18.1, predominantly found in the lung, and

CLDN18.2, which is highly specific to the differentiated epithelial cells of the gastric mucosa.[3]

[4] In the stomach, CLDN18.2 is crucial for maintaining the integrity of the epithelial barrier, a

critical function in the harsh acidic environment of the stomach.[4] Its expression is confined to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b611019?utm_src=pdf-interest
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.643872/full
https://www.researchgate.net/publication/378027298_Claudin_182_as_a_New_Biomarker_in_Gastric_Cancer-What_Should_We_Know
https://www.mdpi.com/2072-6694/16/3/679
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854563/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the differentiated cells of the gastric glands and is absent from the gastric stem cell zone.[1]

This tissue-specific expression pattern underscores its role as a marker of gastric lineage and

differentiation.[5]

Dysregulation of CLDN18.2 in Gastric Cancer
The transition from a healthy gastric epithelium to a malignant phenotype is often accompanied

by significant changes in the expression and localization of CLDN18.2. While its expression

might be downregulated in some gastric cancers compared to normal tissue, it is frequently

retained in a significant proportion of primary gastric tumors and their metastases.[3][6] A key

event in the malignant transformation is the loss of epithelial cell polarity, which exposes the

extracellular loops of CLDN18.2 on the tumor cell surface.[7] This aberrant surface exposure in

cancer cells, while being largely shielded within the tight junctions of normal gastric mucosa,

provides a unique therapeutic window for targeted therapies.[7]

Quantitative Analysis of CLDN18.2 Expression in
Gastric Cancer
The expression of CLDN18.2 in gastric cancer has been extensively studied, and its correlation

with various clinicopathological features has been a subject of numerous investigations. The

data, however, can vary depending on the scoring criteria and patient cohorts. Below are

summary tables of quantitative data from various studies.

Table 1: Prevalence of CLDN18.2 Positivity in Gastric Cancer Subtypes

Histological Subtype
(Lauren Classification)

CLDN18.2 Positivity Rate
(%)

Reference(s)

Diffuse 48.3 [3][4]

Intestinal 38.8 [3][4]

Mixed 42.9 [3][4]

Table 2: Correlation of CLDN18.2 Expression with Clinicopathological Parameters
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Clinicopathological
Parameter

Correlation with CLDN18.2
Expression

Reference(s)

T Stage (Tumor Invasion)
No significant correlation /

Conflicting data
[8][9]

TNM Stage
Positively correlated in some

studies
[10]

Lauren Classification Higher in Diffuse Type [3][8]

HER2 Status Lower in HER2-positive tumors [11]

EBV Status
Higher in EBV-associated

gastric cancer
[5][10][11]

PD-L1 Expression Positively correlated [10][11]

MUC5AC Expression Positively correlated [8]

MUC6 Expression Positively correlated [8]

TFF2 Expression Positively correlated [8]

Overall Survival (OS)

No consensus; some studies

show association with poorer

OS, others show no significant

impact.

[6][9][10]

Progression-Free Survival

(PFS)

Associated with poorer PFS in

some meta-analyses.
[10]

Signaling Pathways Involving CLDN18.2
The regulation of CLDN18.2 expression and its downstream effects are intertwined with key

cellular signaling pathways, notably the Protein Kinase C (PKC)/Mitogen-Activated Protein

Kinase (MAPK) and the Wnt/β-catenin pathways.

PKC/MAPK Signaling Pathway
The PKC/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival.

In the context of gastric cancer, this pathway can influence the transcriptional activation of the
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Caption: PKC/MAPK signaling cascade leading to the transcriptional activation of the CLDN18

gene.

Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis,

and its dysregulation is a hallmark of many cancers, including gastric cancer.[12] Studies

suggest a link between CLDN18.2 and the Wnt signaling pathway, which is critical for the self-

renewal of gastric cancer stem cells.[8][12][13]
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Caption: The canonical Wnt/β-catenin signaling pathway and its potential link to CLDN18.2.
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Experimental Protocols for CLDN18.2 Analysis
Accurate and reproducible detection of CLDN18.2 is critical for both research and clinical

applications. The following sections provide detailed methodologies for the most common

experimental techniques.

Immunohistochemistry (IHC) for CLDN18.2 Detection
IHC is the gold standard for assessing CLDN18.2 protein expression in formalin-fixed, paraffin-

embedded (FFPE) tissues.

Protocol:

Specimen Preparation:

Use routinely processed FFPE tissue blocks.

Cut sections at 3-6 µm and mount on positively charged slides.

Dry slides completely, either at room temperature or by baking at 60°C for 60 minutes.

Deparaffinization and Rehydration:

Immerse slides in xylene (or a xylene substitute) for 2-3 changes, 5-10 minutes each.

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3-5 minutes each.

Rinse with distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an

EDTA-based buffer (pH 9.0) in a pressure cooker, steamer, or water bath at 95-100°C for

20-40 minutes.

Allow slides to cool to room temperature.

Blocking:
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Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

Rinse with wash buffer (e.g., PBS or TBS).

Block non-specific protein binding with a protein block solution (e.g., 5% normal goat

serum in wash buffer) for 30-60 minutes.

Primary Antibody Incubation:

Incubate sections with a validated primary antibody against CLDN18.2 (e.g., clone 43-

14A) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a

humidified chamber.

Detection System:

Rinse with wash buffer.

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish

peroxidase (HRP) conjugate, or use a polymer-based HRP detection system according to

the manufacturer's instructions.

Chromogen Application:

Apply a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate

until the desired brown color develops.

Rinse with distilled water to stop the reaction.

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded series of ethanol and clear in xylene.

Mount with a permanent mounting medium.

Interpretation: CLDN18.2 expression is typically evaluated based on the intensity of

membranous staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical
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trials involving zolbetuximab, a common positivity cutoff is ≥75% of tumor cells with moderate-

to-strong (2+/3+) membranous staining.[4][11]

In Situ Hybridization (ISH) for CLDN18.2 mRNA
Detection
ISH allows for the visualization of CLDN18.2 mRNA expression within the morphological

context of the tissue.

Protocol:

Probe Design and Synthesis:

Design and synthesize labeled (e.g., DIG or biotin) antisense and sense (negative control)

RNA probes specific for CLDN18.2.

Tissue Preparation:

Use FFPE tissue sections (4-6 µm) on charged slides.

Deparaffinize and rehydrate as for IHC.

Permeabilization:

Treat with Proteinase K (10-20 µg/mL) for 10-30 minutes at 37°C to unmask the target

RNA.

Post-fix with 4% paraformaldehyde.

Hybridization:

Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature

(e.g., 55-65°C).

Denature the labeled probe by heating to 80-95°C for 5 minutes and then snap-cooling on

ice.
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Apply the denatured probe in hybridization buffer to the sections and incubate overnight at

the hybridization temperature in a humidified chamber.

Post-Hybridization Washes:

Perform a series of stringent washes with decreasing concentrations of saline-sodium

citrate (SSC) buffer and increasing temperatures to remove non-specifically bound probe.

Detection:

Block with a suitable blocking reagent.

Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP or

streptavidin-HRP).

Wash to remove unbound antibody.

Apply a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to visualize the

signal.

Counterstaining and Mounting:

Counterstain with a nuclear stain (e.g., Nuclear Fast Red).

Dehydrate and mount.

Quantitative Real-Time PCR (qRT-PCR) for CLDN18.2
Gene Expression
qRT-PCR is a sensitive method for quantifying CLDN18.2 mRNA levels in tissue or cell lysates.

Protocol:

RNA Extraction:

Extract total RNA from fresh-frozen gastric tissue or cultured cells using a commercial

RNA extraction kit (e.g., TRIzol or column-based kits).
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Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with

oligo(dT) and/or random primers.

qRT-PCR Reaction:

Prepare the reaction mixture containing cDNA template, forward and reverse primers for

CLDN18.2 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-

based PCR master mix.

Perform the qRT-PCR on a real-time PCR instrument with a typical cycling program:

Initial denaturation (e.g., 95°C for 5-10 minutes).

40 cycles of:

Denaturation (e.g., 95°C for 15 seconds).

Annealing/Extension (e.g., 60°C for 60 seconds).

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

Data Analysis:

Determine the cycle threshold (Ct) values for CLDN18.2 and the reference gene.

Calculate the relative expression of CLDN18.2 using the ΔΔCt method.

CLDN18.2 as a Biomarker and Therapeutic Target
The unique expression profile of CLDN18.2 makes it an excellent biomarker for gastric lineage

and a highly attractive target for cancer therapy.
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Caption: Workflow for CLDN18.2 as a predictive biomarker in gastric cancer.
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The development of zolbetuximab, a chimeric IgG1 monoclonal antibody, has validated

CLDN18.2 as a therapeutic target. Zolbetuximab binds to the exposed epitopes of CLDN18.2

on cancer cells and elicits an anti-tumor response primarily through antibody-dependent

cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[14]
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Caption: Mechanism of action of Zolbetuximab targeting CLDN18.2 on gastric cancer cells.

Conclusion and Future Directions
Claudin 18.2 stands as a paradigm of a highly specific biomarker and therapeutic target in

gastric cancer. Its restricted expression in normal tissue and frequent retention in tumors
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provide a strong rationale for targeted therapies. The successful clinical development of

zolbetuximab has paved the way for a new era of personalized medicine in gastric cancer.

Future research will likely focus on overcoming potential resistance mechanisms, exploring

combination therapies, and developing novel CLDN18.2-targeting modalities such as antibody-

drug conjugates (ADCs) and CAR-T cell therapies.[14] A thorough understanding of the biology

of CLDN18.2 and its role in gastric differentiation will continue to be paramount in advancing

the treatment landscape for this challenging disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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